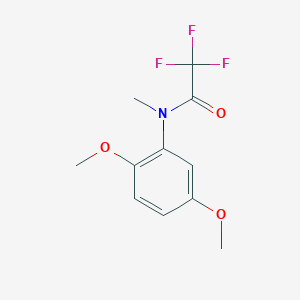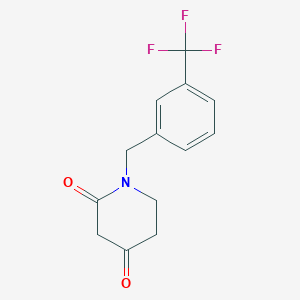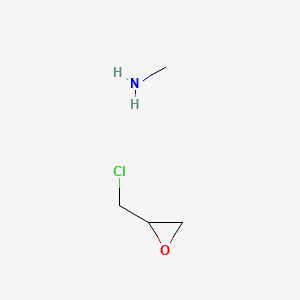
Methylamine-ALPHA-epichlorhydrin condensation product
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamine-ALPHA-epichlorhydrin condensation product is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.5813 . This compound is formed through the condensation reaction between methylamine and epichlorhydrin. It is known for its stability, low solubility, and low viscosity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamine-ALPHA-epichlorhydrin condensation product involves the reaction of methylamine with epichlorhydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic addition of methylamine to the epoxide ring of epichlorhydrin, followed by the elimination of water to form the condensation product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency. The final product is then purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methylamine-ALPHA-epichlorhydrin condensation product undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Methylamine-ALPHA-epichlorhydrin condensation product has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research explores its potential therapeutic applications and interactions with biological targets.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Methylamine-ALPHA-epichlorhydrin condensation product involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylamine-ALPHA-epichlorhydrin condensation product include:
- Methanamine, polymer with (chloromethyl)oxirane
- Epichlorhydrin-methylamine polymer
Uniqueness
This compound is unique due to its specific molecular structure and properties. It offers distinct advantages in terms of stability, reactivity, and versatility in various applications compared to other similar compounds .
Properties
CAS No. |
31568-35-1 |
|---|---|
Molecular Formula |
C4H10ClNO |
Molecular Weight |
123.58 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;methanamine |
InChI |
InChI=1S/C3H5ClO.CH5N/c4-1-3-2-5-3;1-2/h3H,1-2H2;2H2,1H3 |
InChI Key |
CVCPMANSVIKBFL-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1C(O1)CCl |
Related CAS |
31568-35-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
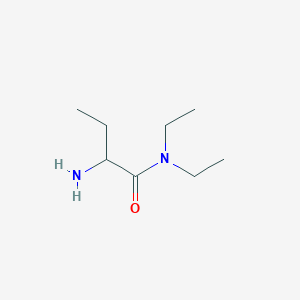
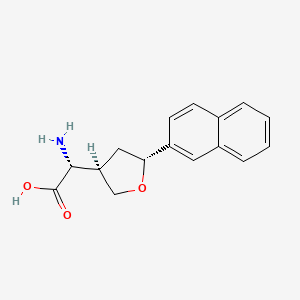
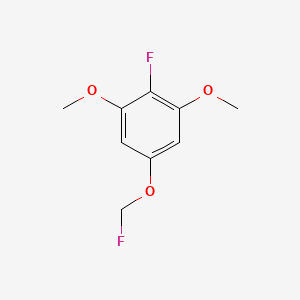

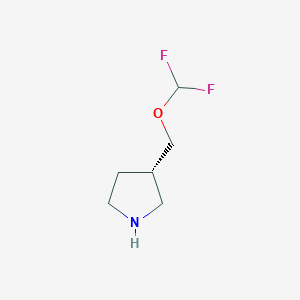


![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
